molecular formula C22H18N2OS B2747401 N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-59-7

N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2747401
CAS No.: 536702-59-7
M. Wt: 358.46
InChI Key: HZFFFJYTCBPKIR-UHFFFAOYSA-N
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Description

N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound influences cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that some indole derivatives can inhibit viral replication , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) or strong acids (e.g., sulfuric acid, H2SO4).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate the binding affinity and specificity of indole-based compounds to various receptors.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties . This compound may be explored for similar therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Tryptophan: An essential amino acid with an indole side chain.

Uniqueness: N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific sulfanyl linkage and acetamide group. This structure imparts distinct chemical and biological properties that differentiate it from other indole derivatives .

Properties

IUPAC Name

N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1-14,24H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFFJYTCBPKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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